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molecular formula C13H14O5 B8790539 3-(Methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid

3-(Methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid

Cat. No. B8790539
M. Wt: 250.25 g/mol
InChI Key: JCZVRPGUXODGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242600B1

Procedure details

To a solution of 2-(4-methoxybenzylidene)succinic acid 1-methyl ester (3 g) in methanol (100 ml) was added 10% palladium on carbon (0.6 g) and the solution was stirred for 16 hours under hydrogen atomosphere at room temperature. The catalyst was filtered off and the filtrate was concentrated under reduced pressure to give the titled compound (3 g) as a colorless oily substance.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4](=[CH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)[CH2:5][C:6]([OH:8])=[O:7]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:18])[CH:4]([CH2:9][C:10]1[CH:11]=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=1)[CH2:5][C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(C(CC(=O)O)=CC1=CC=C(C=C1)OC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 16 hours under hydrogen atomosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C(CC(=O)O)CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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